2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
2-(Aminomethyl)-7-oxabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an aminomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as an inhibitor of amino acid transport across cell membranes.
Industry: It is used in the synthesis of various biologically active compounds.
Mechanism of Action
The compound exerts its effects by inhibiting the system L amino acid transporter 1 (LAT1) . This inhibition can lead to the suppression of tumor progression and induction of apoptosis in cancer cells. The molecular targets involved include LAT1 and other related transporters, which play a crucial role in amino acid transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific structure, which includes an aminomethyl group and a carboxylic acid group. This structure allows it to interact with biological targets in a distinct manner compared to other similar compounds.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c9-4-8(7(10)11)3-5-1-2-6(8)12-5/h5-6H,1-4,9H2,(H,10,11) |
InChI Key |
IRAVVVHXZUYOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)(CN)C(=O)O |
Origin of Product |
United States |
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